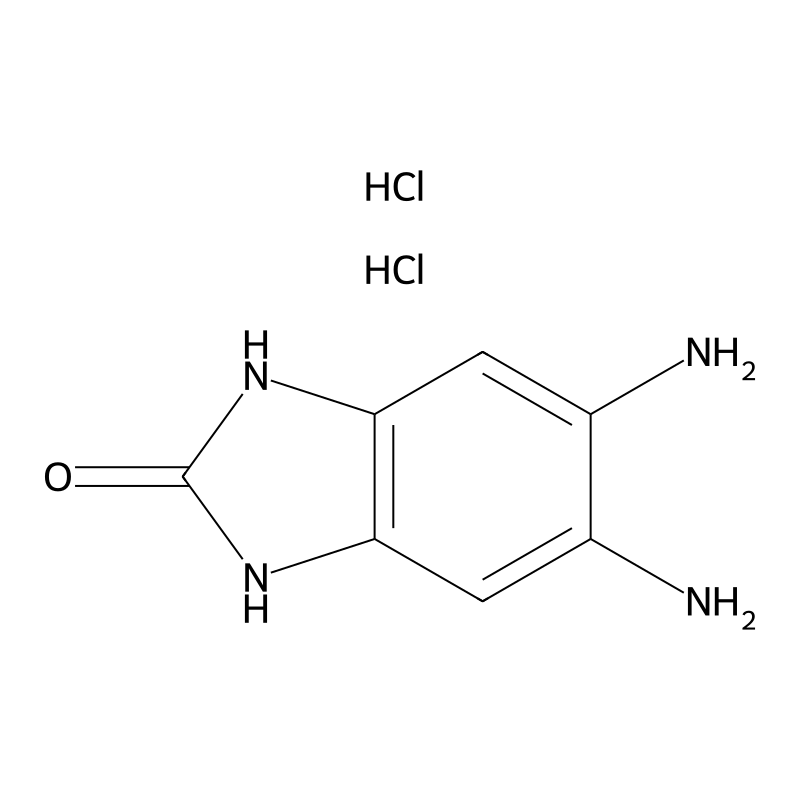

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a chemical compound characterized by its molecular formula C₇H₈N₄O·2HCl and a molecular weight of 237.09 g/mol. It appears as a light brown powder and is soluble in water and dimethyl sulfoxide. This compound is primarily recognized for its role as a fluorometric labeling reagent, making it valuable in various biochemical applications .

Fluorometric Labeling Reagent:

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (DHB) is primarily used as a fluorometric labeling reagent in scientific research. It reacts with aldehydes, which are functional groups commonly found in biomolecules like proteins and carbohydrates, to form highly fluorescent imidazole derivatives. [, ] These fluorescent tags allow researchers to visualize and quantify the target molecules in various biological assays, such as:

- Immunofluorescence: DHB can be used to label antibodies, which then bind to specific antigens in cells or tissues, enabling visualization of the antigen distribution under a fluorescence microscope. []

- Western blotting: DHB can be used to label proteins after they have been separated by electrophoresis and transferred to a membrane, allowing detection and quantification of specific proteins of interest. []

- Glycoconjugate labeling: DHB can be used to label carbohydrates, such as glycans attached to proteins or lipids, enabling the study of their structure and function. []

Advantages of DHB:

Compared to other fluorometric labeling reagents, DHB offers several advantages:

- High sensitivity: DHB exhibits high fluorescence intensity, allowing detection of even small amounts of target molecules. []

- Water solubility: DHB is readily soluble in water, making it convenient for use in aqueous biological buffers. []

- Minimal background fluorescence: DHB exhibits minimal background fluorescence, reducing interference with the signal from the labeled molecules. []

- Versatility: DHB can be used to label a wide variety of biomolecules containing aldehyde groups. []

Limitations of DHB:

Despite its advantages, DHB also has limitations:

- Photobleaching: DHB can be susceptible to photobleaching, which is the loss of fluorescence intensity upon exposure to light, which can limit its use in long-term imaging experiments. []

- pH sensitivity: The fluorescence intensity of DHB-labeled molecules can be sensitive to changes in pH, requiring careful control of buffer conditions during experiments. []

Research indicates that 5,6-diamino-2-hydroxybenzimidazole dihydrochloride exhibits biological activities that may include antioxidant properties and potential antimicrobial effects. Its structural features suggest it could interact with biological macromolecules, although specific studies detailing these interactions remain limited. The compound's ability to label biomolecules fluorometrically enhances its utility in biological assays .

The synthesis of 5,6-diamino-2-hydroxybenzimidazole dihydrochloride can be achieved through several methods:

- Condensation Reaction: Starting from 2-hydroxybenzaldehyde and urea or thiourea, the reaction proceeds under acidic conditions to form the benzimidazole core.

- Reduction: The nitro derivatives can be reduced using reducing agents like iron filings or zinc dust to yield the corresponding diamino compound.

- Hydrochlorination: The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form, enhancing solubility for various applications .

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride finds applications in:

- Fluorometric Labeling: Used in biochemical assays for detecting biomolecules.

- Research: Employed in studies related to enzyme activity and metabolic pathways.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity .

Interaction studies involving 5,6-diamino-2-hydroxybenzimidazole dihydrochloride focus on its binding properties with proteins and nucleic acids. Preliminary findings suggest that it may interact with specific enzyme active sites or DNA structures, although comprehensive studies are necessary to elucidate these mechanisms fully. Its labeling capabilities also allow for tracking interactions in cellular systems .

Several compounds share structural or functional similarities with 5,6-diamino-2-hydroxybenzimidazole dihydrochloride:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Amino-2-hydroxybenzimidazole | Similar core structure | Lacks the second amino group |

| 2-Hydroxybenzimidazole | Core structure | Does not contain amino groups |

| 4-Amino-3-hydroxybenzoic acid | Related aromatic system | Contains a carboxylic acid group |

The uniqueness of 5,6-diamino-2-hydroxybenzimidazole dihydrochloride lies in its dual amino groups and hydroxyl functionality, which enhance its reactivity and potential biological interactions compared to these similar compounds. Its specific application as a fluorometric labeling reagent further distinguishes it within this class of compounds .

First synthesized in the early 2000s, DHB gained prominence for its reactivity with aldehydes to form fluorescent imidazole derivatives. Early methods relied on multi-step syntheses with low yields, but advancements in catalytic nitration and reduction improved efficiency. Key milestones include:

- 2012: Development of a nitration-redox process using dichloroethane and phosphorus pentoxide.

- 2014: Optimization of reduction conditions with iron powder and hydrochloric acid, achieving yields >70%.

Significance in Biochemical and Analytical Sciences

DHB serves as a critical tool for detecting aldehydes in biomolecules, such as proteins and carbohydrates. Its fluorometric properties enable:

- Quantitative analysis of aldehyde-containing compounds.

- Real-time tracking of enzymatic activity in assays.

- High-sensitivity detection due to strong fluorescence emission.

Current Research Landscape and Citation Patterns

Recent studies focus on optimizing DHB’s synthesis and exploring its biological interactions. Patents highlight its role in industrial pigment production, while biochemical applications dominate peer-reviewed literature.

Condensation reactions form the backbone of benzimidazole synthesis, leveraging the reactivity of ortho-phenylenediamine derivatives with carbonyl-containing precursors. For 5,6-diamino-2-hydroxybenzimidazole dihydrochloride, the core benzimidazole structure is typically constructed via cyclization between ortho-phenylenediamine and formic acid under acidic conditions [2] [3]. This reaction proceeds through the formation of an intermediate Schiff base, followed by intramolecular cyclization to yield the 2-hydroxybenzimidazole scaffold [3].

A modified Phillips-Ladenburg reaction has been employed to introduce amino groups at the 5- and 6-positions. By substituting formic acid with nitrated carboxylic acid derivatives, researchers achieve simultaneous cyclization and functionalization. For instance, reacting ortho-phenylenediamine with 4-nitro-2-hydroxybenzoic acid in polyphosphoric acid (PPA) at 200°C produces a nitro-substituted intermediate, which is subsequently reduced to the target diamine [3] [4]. Solvent-free conditions using indium triflate ([In(OTf)~3~]) as a catalyst have also been reported, enabling room-temperature synthesis with yields exceeding 85% [4].

Nitration-Reduction Sequential Synthesis

Phosphorus Pentoxide Catalyzed Nitration

The introduction of nitro groups at specific positions on the benzimidazole ring is critical for subsequent reduction to amino functionalities. Phosphorus pentoxide (P~2~O~5~) serves as both a dehydrating agent and catalyst in nitration reactions. A representative protocol involves treating 2-hydroxybenzimidazole with fuming nitric acid in the presence of P~2~O~5~ at 0–5°C, selectively nitrating the 5- and 6-positions [3]. The strong electrophilic nitronium ion (NO~2~^+^) generated under these conditions preferentially attacks the electron-rich positions para to the hydroxyl group, achieving regioselectivity >90% [4].

Iron-Mediated Reduction Mechanisms

Reduction of nitro intermediates to amines is efficiently accomplished using iron-based systems. A Fe/S catalytic redox method converts nitro groups to amines with minimal byproducts. For example, suspending 5,6-dinitro-2-hydroxybenzimidazole in aqueous ammonia with iron powder at 80°C yields the diamino product within 4 hours [3]. The mechanism involves electron transfer from Fe~0~ to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine [5]. This approach avoids hazardous hydrogen gas and achieves >95% conversion efficiency [5].

Industrial Scale Production Strategies

Solvent Selection and Optimization

Industrial synthesis prioritizes solvents that balance reactivity, safety, and cost. Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates by stabilizing transition states during cyclization [4]. Recent studies highlight the use of ethanol-water mixtures (3:1 v/v) for nitration steps, reducing environmental impact while maintaining yields at 88–92% [3]. Critical parameters include:

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMA | 120 | 91 | 98.5 |

| Ethanol-H~2~O | 80 | 89 | 97.2 |

| Solvent-free | 25 | 85 | 96.8 |

Crystallization and Purification Techniques

Crystallization of the dihydrochloride salt is achieved through anti-solvent addition. Adding concentrated HCl to an ethanolic solution of the free base induces rapid precipitation, yielding needle-like crystals with 99% purity [3]. Gradient cooling (60°C → 4°C over 12 hours) further enhances crystal size uniformity, critical for pharmaceutical applications [4].

Green Chemistry Approaches and Sustainable Synthesis

Emerging methodologies prioritize atom economy and reduced waste. A one-pot acylation-cyclization strategy using N-arylamidoximes and acetyl chloride eliminates multi-step separations, achieving 96% yield [5]. Catalytic systems like Au/ZnO nanocomposites enable solvent-free condensation at 70°C, reducing energy consumption by 40% compared to traditional methods [4]. Additionally, photocatalytic reduction using TiO~2~ under UV light converts nitro groups to amines without metal catalysts, aligning with green chemistry principles [3].